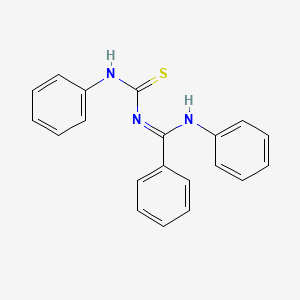![molecular formula C18H19BrN2O4S B14154951 3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide CAS No. 381693-66-9](/img/structure/B14154951.png)
3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a sulfamoyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method includes the bromination of a benzamide precursor, followed by the introduction of the sulfamoyl group through a sulfonation reaction. The final step involves the acylation of the intermediate product with 3-methylbutanoyl chloride under controlled conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfamoyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide can be compared with other benzamide derivatives, such as:
4-bromo-N-(4-bromo-3-methylphenyl)benzamide: Similar structure but with different substituents, leading to varied chemical properties and applications.
N-(4-methoxyphenyl)-3-bromobenzamide: Contains a methoxy group instead of a sulfamoyl group, resulting in different reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
381693-66-9 |
|---|---|
Molecular Formula |
C18H19BrN2O4S |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
3-bromo-N-[4-(3-methylbutanoylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H19BrN2O4S/c1-12(2)10-17(22)21-26(24,25)16-8-6-15(7-9-16)20-18(23)13-4-3-5-14(19)11-13/h3-9,11-12H,10H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
XHYNXSNREBWHIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14154875.png)

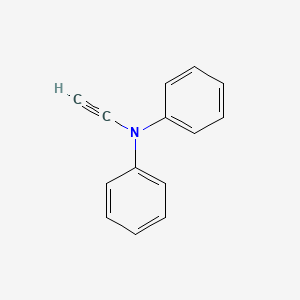
![methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14154905.png)
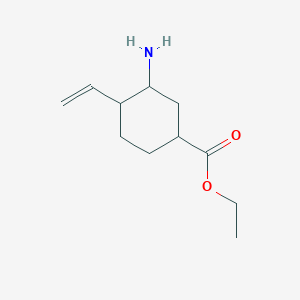
![3,3-Dimethyl-3,4-dihydro-1h-benzo[c]chromene-1,6(2h)-dione](/img/structure/B14154907.png)
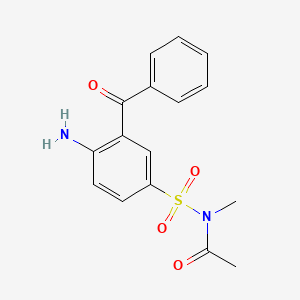
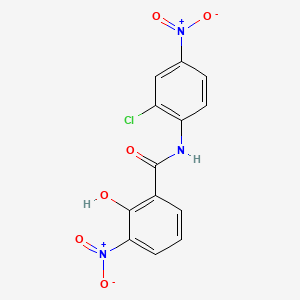
![Ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14154931.png)
![Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14154933.png)
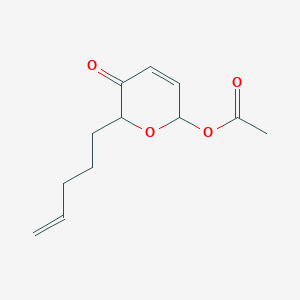
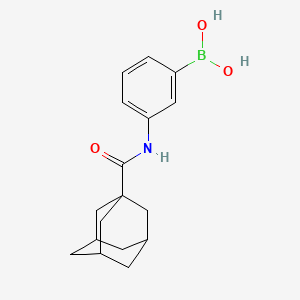
![8-Ethyl-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14154945.png)
